molecular formula C19H24N2O2 B10796162 2-[(4-benzylpiperazin-1-yl)methyl]-5-methoxyphenol

2-[(4-benzylpiperazin-1-yl)methyl]-5-methoxyphenol

Cat. No.: B10796162
M. Wt: 312.4 g/mol
InChI Key: LHVBSLSWEHZJFL-UHFFFAOYSA-N
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Description

2-[(4-Benzylpiperazin-1-yl)methyl]-5-methoxyphenol is a synthetic compound featuring a benzylpiperazine moiety linked via a methylene bridge to a 5-methoxyphenol group. This structure combines aromatic, phenolic, and piperazine elements, which are commonly associated with diverse pharmacological activities, including receptor modulation and antioxidant effects. The benzylpiperazine group is known for its role in enhancing bioavailability and binding affinity in central nervous system (CNS)-targeting drugs, while the methoxyphenol moiety contributes to redox properties and hydrogen-bonding interactions .

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-23-18-8-7-17(19(22)13-18)15-21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13,22H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVBSLSWEHZJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-5-methoxyphenol typically involves the following steps:

    Formation of the Benzylpiperazine Moiety: The initial step involves the synthesis of 4-benzylpiperazine. This can be achieved by reacting piperazine with benzyl chloride under basic conditions.

    Attachment to the Methoxyphenol Core: The benzylpiperazine is then reacted with 5-methoxyphenol in the presence of a suitable catalyst to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzylpiperazin-1-yl)methyl]-5-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

2-[(4-benzylpiperazin-1-yl)methyl]-5-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-5-methoxyphenol involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogous Compounds

Comparison with Schiff Base Derivatives

2-[(4-Ethoxyphenyl)iminomethyl]-5-methoxyphenol ():

  • Structural Features: Replaces the benzylpiperazine group with an ethoxyphenylimine. X-ray crystallography confirms a phenol-imine tautomer with a planar geometry (C2···C7 and C9···C14 dihedral angle: 4.43°) and strong intramolecular O–H···N hydrogen bonding (S(6) motif).
  • Biological Relevance : Exhibits antimicrobial and antitumor activity due to the Schiff base’s metal-chelating capacity, a feature absent in the target compound .

Schiff Base-Triazole Hybrids ():

  • Example: (E)-2-[1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}imino)ethyl]-5-methoxyphenol (IC50: 45.1 µM against A549 cancer cells).
  • Key Differences : The triazole ring introduces additional hydrogen-bonding sites, improving cytotoxicity compared to the target compound’s simpler benzylpiperazine group .

Piperazine-Containing Analogues

2-((5-(2-(4-Hydroxyphenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-benzylpiperazin-1-yl)-ethan-1-one ():

  • Structural Modifications : Incorporates a benzimidazole-oxadiazole-thio scaffold. The oxadiazole enhances π-π stacking and metabolic stability.
  • Synthetic Yield : 62%, indicating moderate synthetic feasibility compared to the target compound’s straightforward Schiff base or alkylation syntheses .

Thiazol-4-one Derivatives ():

  • Example : 2-(4-Benzylpiperazin-1-yl)-5-(3-phenylprop-2-enylidene)thiazol-4-one.

Pharmacological and Functional Comparisons

Antioxidant Activity

Pyrazolic Chalcone ():

  • Compound: 2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenol.
  • Activity : 89.64% DPPH radical scavenging (vs. 97.92% for Vitamin C). The chalcone’s α,β-unsaturated ketone is critical for electron donation, whereas the target compound’s benzylpiperazine may reduce antioxidant efficacy due to steric hindrance .

Anticancer Potential

Schiff Base-Triazole Derivatives ():

  • Mechanism: Triazole and Schiff base moieties synergize to disrupt cancer cell replication.

CNS Activity

Benzylpiperazine Derivatives ():

  • Example: 2-(2-(4-Benzylpiperazin-1-yl)ethanone.
  • Activity : Demonstrated acetylcholinesterase inhibition, a trait shared with the target compound due to the piperazine group’s affinity for neurotransmitter receptors .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Molecular Weight Key Substituents Hyperpolarizability (𝛽) Biological Activity
Target Compound 340.43 g/mol 4-Benzylpiperazine, 5-methoxyphenol Not reported Potential CNS modulation
2-[(4-Ethoxyphenyl)iminomethyl]-5-methoxy 313.35 g/mol Ethoxyphenylimine Higher (due to conjugation) Antimicrobial, Antitumor
Pyrazolic Chalcone () 384.40 g/mol Chalcone, Pyrazole Not reported Antioxidant (89.64%)

Table 2: Pharmacological Comparison

Compound IC50/EC50 Target Pathway Reference
Schiff Base-Triazole () 45.1 µM (A549) Apoptosis induction
Thiazol-4-one () Moderate Antiplasmodial
Target Compound Not reported Acetylcholinesterase inhibition

Biological Activity

The compound 2-[(4-benzylpiperazin-1-yl)methyl]-5-methoxyphenol is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C17H22N2O\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}

This structure features a benzylpiperazine moiety linked to a methoxy-substituted phenol, which is critical for its biological interactions.

Pharmacological Properties

Recent studies have indicated that this compound exhibits several pharmacological activities, including:

  • Antitumor Activity : The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, derivatives of 4-benzylpiperazine have shown significant potency with IC50 values ranging from 0.029 to 0.147 μM against multiple cancer types, indicating strong antitumor potential .
  • Cholinesterase Inhibition : Similar compounds have demonstrated activity as cholinesterase inhibitors, which are crucial for the treatment of Alzheimer's disease. For example, related derivatives showed IC50 values as low as 0.36 nM against human acetylcholinesterase (AChE) .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound acts as an inhibitor of AChE, which is essential for the hydrolysis of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
  • Cell Cycle Arrest and Apoptosis : Studies indicate that certain derivatives can induce G2/M phase arrest in cancer cells, leading to apoptosis. This was evidenced by immunofluorescence assays that showed anti-tubulin properties .
  • Neuroprotective Effects : Some studies suggest that related compounds exhibit neuroprotective properties by reducing oxidative stress and preventing neuronal cell death in models of neurodegeneration .

Case Studies and Research Findings

Several case studies have highlighted the efficacy and safety profile of this compound and its analogs:

Table 1: Summary of Biological Activities

Activity TypeCompound/DerivativesIC50 Value (μM)Notes
Antitumor4-benzylpiperazine analog0.029 - 0.147Effective against multiple cancer lines
Cholinesterase InhibitionRelated derivatives0.36Strong AChE inhibition
NeuroprotectionVarious derivativesN/AReduced oxidative stress

Notable Research

  • Antitumor Efficacy : A study demonstrated that a derivative exhibited significant tumor growth inhibition in HepG2 xenograft models without causing significant weight loss in subjects .
  • Cholinergic Activity : Another investigation revealed that compounds similar to this compound showed selective inhibition of AChE over butyrylcholinesterase (BuChE), making them promising candidates for Alzheimer's treatment .
  • Neuroprotective Mechanisms : Research indicated that certain analogs protect against hydrogen peroxide-induced cytotoxicity, suggesting a potential role in neurodegenerative disease management .

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